N-Cyclohexylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLMDZTZEPAYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284048 | |
| Record name | N-Cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-56-3 | |
| Record name | Propanamide, N-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Cyclohexylpropanamide and Its Derivatives
Classical and Contemporary Synthetic Routes
The synthesis of N-cyclohexylpropanamide, a valuable intermediate in the production of pharmaceuticals and agrochemicals, can be achieved through various established and modern chemical strategies. angenechemical.com These methods primarily focus on the efficient formation of the amide bond, a cornerstone of organic synthesis.
Amide Bond Formation Strategies
The most direct route to this compound involves the reaction of cyclohexylamine (B46788) with a propanoyl derivative. A common laboratory and industrial method is the acylation of cyclohexylamine with propanoyl chloride. wordpress.comchemguide.co.uk This reaction is typically rapid and exothermic, proceeding through a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. wordpress.com
Alternatively, propanoic anhydride (B1165640) can be used as the acylating agent. While generally less reactive than propanoyl chloride, it offers the advantage of producing propanoic acid as a byproduct, which can be easier to handle and remove. savemyexams.com
Modern amide bond formation strategies often employ coupling reagents to facilitate the reaction between a carboxylic acid (propanoic acid) and an amine (cyclohexylamine). Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to activate the carboxylic acid, enabling its reaction with the amine under mild conditions. acs.org This method is particularly valuable for the synthesis of more complex or sensitive derivatives. Biocatalytic approaches, utilizing enzymes like N-acyltransferases and CoA ligases, are also emerging as sustainable alternatives for amide bond formation, offering high yields and selectivity under environmentally friendly conditions. rsc.org
A summary of common reagents for direct amide bond formation is presented below:
| Reagent Class | Specific Example(s) | Key Features |
| Acyl Halides | Propanoyl chloride | High reactivity, often requires a base. savemyexams.com |
| Acid Anhydrides | Propanoic anhydride | Less reactive than acyl chlorides, produces a carboxylic acid byproduct. savemyexams.com |
| Carbodiimides | EDCI | Mild reaction conditions, good for sensitive substrates. acs.org |
| Biocatalysts | N-acyltransferases, CoA ligases | High selectivity, environmentally friendly. rsc.org |
Multi-Component Reaction Approaches (e.g., Ugi-Type Couplings, Smiles Rearrangement)
Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like this compound derivatives in a single step. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org For the synthesis of a derivative such as 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide, a four-component reaction involving acetaldehyde, benzylamine, cyclohexylisocyanide, and tropolone (B20159) can be employed. researchgate.netresearchgate.net The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular scaffolds. wikipedia.orgorganicreactions.org The reaction mechanism typically proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid component. beilstein-journals.org
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, can also be integrated into synthetic routes to generate this compound derivatives. scispace.comwikipedia.org This rearrangement can be part of a tandem reaction sequence, for instance, in the synthesis of N-substituted 7-aminocoumarins from 7-hydroxycoumarins, which involves an O → N Smiles rearrangement. nih.gov Radical versions of the Smiles rearrangement have also been developed, expanding the scope of this transformation. nih.gov A notable application is the Ugi-Smiles reaction, where the carboxylic acid in a standard Ugi reaction is replaced by a phenol, leading to N-arylated products. wikipedia.orgorganic-chemistry.org
Acylation and Alkylation Protocols
Acylation is a fundamental process for creating the amide bond in this compound. As previously mentioned, this typically involves reacting cyclohexylamine with an acylating agent like propanoyl chloride or propanoic anhydride. wordpress.comsavemyexams.com The reaction proceeds via nucleophilic addition-elimination. chemguide.co.ukchemguide.co.uk
Alkylation protocols can be employed to synthesize derivatives of this compound. For instance, N-alkylation of a pre-formed amide can introduce substituents on the nitrogen atom. More commonly in the context of creating the core structure, alkylation can be used to prepare precursors. For example, the synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-3-cyclohexylpropanamides involves the acylation of sulfonamides with 3-cyclohexylpropanoic acid. mdpi.com Another example is the copper-catalyzed cyanoalkylation of electron-deficient alkenes with unactivated alkyl bromides, which can produce precursors to functionalized propanamides. rsc.org
Reactions Involving Halogenated Propanamide Precursors (e.g., 2-Chloro-N-cyclohexylpropanamide, 2-Bromo-N-cyclohexylpropanamide)
Halogenated propanamide precursors are versatile intermediates for the synthesis of various this compound derivatives. 2-Chloro-N-cyclohexylpropanamide, a commercially available compound, serves as a key starting material. biosynth.comuni.lu It can be synthesized by reacting (S)-2-chloropropanoic acid with cyclohexylamine in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC). scispace.com
These halogenated precursors can undergo nucleophilic substitution reactions to introduce a wide range of functional groups at the 2-position. For example, reaction with various amines can lead to the synthesis of 2-amino-N-cyclohexylpropanamide derivatives. This approach has been used to synthesize series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives from 2-bromo-N-(p-chlorophenyl) acetamide and various amines. irejournals.com
The reaction of (S)-2-chloro-N-cyclohexylpropanamide with substituted phenols can proceed via a Smiles rearrangement under microwave irradiation to yield optically active N-substituted-2-methyl-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-ones. scispace.com This highlights the utility of these halogenated precursors in constructing more complex heterocyclic systems.
Stereoselective Synthesis of Enantiopure this compound Analogues
The stereoselective synthesis of this compound analogues is crucial when the biological activity of the target molecule is dependent on a specific stereochemistry. One approach involves the use of chiral starting materials. For instance, the synthesis of optically active N-substituted-2-methyl-2H-benzo[b] Current time information in Bangalore, IN.researchgate.netoxazin-3(4H)-ones starts from (S)-2-chloropropanoic acid, which is first converted to (S)-2-chloro-N-cyclohexylpropanamide. scispace.com The subsequent reaction with a nucleophile proceeds via an SN2 mechanism, leading to an inversion of stereochemistry. scispace.com
Another strategy is to employ chiral auxiliaries to control the stereochemical outcome of a reaction. While specific examples for this compound are not detailed in the provided context, this is a general and powerful method in asymmetric synthesis.
Furthermore, stereoselective methods can be applied to create complex chiral structures within the cyclohexane (B81311) ring or the propanamide side chain. For example, the synthesis of chiral 3-arylcyclohexylamine derivatives as precursors for PreQ0 analogues involves a stereoselective mesylation and subsequent reaction with sodium azide (B81097) to invert the stereocenter. beilstein-journals.org Similarly, the development of a compound collection based on bicyclic scaffolds of natural products utilized stereoselective reactions to obtain the final products with high diastereoselectivity. semanticscholar.org These approaches, while not directly yielding this compound, demonstrate the principles that can be applied to its stereoselective synthesis.
Synthesis of Structurally Modified this compound Derivatives
The core this compound scaffold can be structurally modified to create a diverse range of derivatives with potentially interesting biological activities. These modifications can be introduced on the cyclohexyl ring, the propanamide backbone, or by attaching new functional groups.
One common strategy is to use substituted starting materials. For example, starting with a substituted cyclohexylamine or a substituted propanoyl chloride will directly lead to a modified this compound. The synthesis of 3-(2-chlorophenyl)-N-cyclohexylpropanamide is an example where a substituted phenylpropanoyl chloride is likely used.
Functionalization of the propanamide chain is another key approach. The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide involves the creation of a more complex N-aryl substituent. Similarly, the synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-3-cyclohexylpropanamides demonstrates the attachment of a complex sulfonylamide group to the nitrogen atom. mdpi.com
Multi-component reactions, as discussed earlier, are particularly well-suited for generating structural diversity. The Ugi reaction, for instance, allows for the introduction of four different points of diversity in a single step. wikipedia.orgmdpi.com This has been utilized to synthesize complex derivatives like 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide. researchgate.net
Post-synthesis modifications of a pre-formed this compound derivative can also be performed. For example, a derivative containing a reactive functional group can be further elaborated through subsequent reactions. This is exemplified in the synthesis of PROTACs, where linker molecules are attached to a core structure. nih.gov
A summary of strategies for synthesizing structurally modified derivatives is provided below:
| Modification Strategy | Example Approach | Resulting Derivative Type |
| Use of Substituted Starting Materials | Reaction of 2-chlorobenzoyl chloride with cyclohexylamine | Phenyl-substituted this compound. |
| Functionalization of the Propanamide Chain | Acylation of a substituted sulfonamide with cyclohexylpropanoic acid | N-sulfonylated cyclohexylpropanamide derivative. mdpi.com |
| Multi-Component Reactions | Ugi reaction with diverse inputs | Highly substituted and complex derivatives. researchgate.netresearchgate.net |
| Post-Synthesis Modification | Attachment of linkers to a functionalized derivative | PROTACs and other complex molecules. nih.gov |
N-Substituted Propanamide Analogues
The synthesis of N-substituted propanamide analogues is a fundamental aspect of amide chemistry, allowing for the introduction of a vast range of functionalities by modifying the group attached to the amide nitrogen. A common and straightforward method involves the reaction of an appropriate amine with an activated carboxylic acid derivative, such as an acyl chloride.
A general procedure for synthesizing N-alkyl, N-aralkyl, or N-aryl-3-bromopropanamides involves stirring the corresponding primary or secondary amine with 3-bromopropionyl chloride in a basic aqueous medium. tandfonline.com The pH is typically maintained between 9 and 11 using a 5% aqueous sodium carbonate solution, with vigorous stirring for about an hour to facilitate the reaction. tandfonline.com This approach has been utilized to create precursors for more complex heterocyclic structures. tandfonline.com
Further diversification can be achieved by using these propanamide precursors in subsequent reactions. For instance, N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized by reacting various N-alkyl/aralkyl/aryl-3-bromopropanamides with a pre-formed oxadiazole-thiol compound in N,N-dimethylformamide (DMF) with lithium hydride (LiH). tandfonline.com
In other studies, series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs have been designed and synthesized to explore their biological activities. ammanu.edu.jonih.gov Similarly, novel N-H and N-substituted indole-3-propanamide derivatives have been prepared and investigated, highlighting the broad applicability of modifying the N-substituent to tune the properties of the final molecule. nih.govresearchgate.net The synthesis of these indole (B1671886) derivatives often involves linking indole-3-propanoic acid to various benzamine derivatives to form the corresponding amides. researchgate.net
Table 1: Examples of Synthesized N-Substituted Propanamide Derivatives
| Compound Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-n-phenylpropanamide | 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazole-2-thiol and N-phenyl-3-bromopropanamide | Nucleophilic Substitution | tandfonline.com |
| N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide | N-(2-benzoylbenzofuran-3-yl)-3-chloropropanamide and 1-(2-fluorophenyl)piperazine | Nucleophilic Substitution | ammanu.edu.jonih.gov |
| N-H and N-substituted indole-3-propanamide derivatives | Indole-3-propanoic acid and various amines/benzamines | Amide Coupling | nih.govresearchgate.net |
Cyclohexyl Ring Modifications
Modifications involving the cyclohexyl ring of this compound can be achieved either by starting with a pre-modified cyclohexylamine or by performing reactions on the cyclohexyl moiety after the amide bond has been formed. These modifications can significantly influence the molecule's steric and electronic properties.
One synthetic approach involves a four-component Ugi–Smiles-type reaction between acetaldehyde, benzylamine, cyclohexylisocyanide, and tropolone to produce 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide. researchgate.net This method constructs a complex molecule where the nitrogen is part of a larger, modified cyclic system, demonstrating a sophisticated modification from the simple cyclohexyl group. researchgate.net
The synthesis of diastereopure lanthionine (B1674491) derivatives containing a cyclohexane ring has also been reported. researchgate.net This method starts from an enantiopure α,β-cyclohexane-substituted cystine, showcasing a strategy where the modified ring is incorporated from the beginning of the synthetic sequence. researchgate.net The key step is the formation of a thioether bond using a β-bromoalanine derivative. researchgate.net
Furthermore, the size of the cycloalkyl ring has been shown to be a critical factor in the biological activity of some amide derivatives. nih.gov Studies on theophylline-containing 1,2,3-triazoles with various cyclic amide substitutions (cyclohexyl, cyclopentyl, cyclobutyl) have shown that the anticancer activity decreases as the ring size diminishes. nih.gov This highlights the importance of the cyclohexyl ring's specific conformation and size. For example, a compound with a cyclohexyl ring (compound 27) showed higher activity against several cancer cell lines compared to its cyclopentyl and cyclobutyl analogues. nih.gov
Table 2: Examples of Compounds with Cyclohexyl or Modified Cycloalkyl Rings
| Compound Name | Synthetic Strategy | Key Feature | Reference |
|---|---|---|---|
| 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide | Four-component Ugi–Smiles-type reaction | Complex cycloheptatrienyl group attached to the amide nitrogen | researchgate.net |
| Cyclohexane-ring-based constrained Lanthionine | Diastereopure synthesis from substituted cystine | Incorporation of a pre-modified cyclohexane-substituted building block | researchgate.net |
| Theophylline-triazole with N-cyclohexyl amide | Multi-step synthesis with amide coupling | Systematic variation of cycloalkyl ring size to study activity | nih.gov |
Incorporation of Aryl, Aralkyl, or Heterocyclic Moieties (e.g., Furan-Based Amides, Thiophene (B33073), Benzimidazole)
The incorporation of aromatic and heterocyclic rings into the amide structure is a common strategy to create compounds with specific pharmacological or material properties. Various synthetic methods have been developed to produce furan, thiophene, and benzimidazole-containing amides.
Furan-Based Amides: A new series of furan-3-carboxamides has been synthesized starting from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan. nih.gov This is followed by a nucleophilic displacement of the trichloromethyl group with nitrogen-containing compounds to form the desired amides. nih.gov Another approach involves a palladium-catalyzed reaction of alkynols with isocyanates, which proceeds through a vicinal hydroxyl-assisted nucleopalladation followed by isocyanate insertion to yield highly substituted furan-amides. acs.org Microwave-assisted synthesis has also been employed, reacting 2-furoic acid with furfurylamine (B118560) under mild conditions to produce N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net
Thiophene-Based Amides: The synthesis of thiophene carboxamide derivatives can be achieved through several routes. One method involves dissolving a thiophene carboxylic acid in dichloromethane (B109758) with DMAP and EDC, followed by the addition of an appropriate aniline (B41778) to form the amide over 48 hours. mdpi.com Microwave-assisted synthesis has also proven effective for producing ortho-aminothiophene carboxamides in good yields. nih.gov A general procedure involves reacting a chloroacetamido-thiophene-carboxamide with an aromatic amine in ethylene (B1197577) glycol under microwave irradiation. nih.gov For the synthesis of arylthiophenes, Suzuki-Miyaura coupling reactions have been utilized, coupling a bromo-thiophene intermediate with various arylboronic acids. researchgate.net
Benzimidazole-Based Amides: An efficient and rapid synthesis of 2-substituted benzimidazoles involves the reaction of 1,2-arylenediamines with various amides in an acidic medium, which can be performed under either thermal or microwave conditions. rsc.orgrsc.orgscispace.com This method is advantageous due to its short reaction times, easy work-up, and excellent yields without the need for a catalyst. rsc.org Another route to benzimidazolamide compounds proceeds via S-alkylation and N-alkylation reactions starting from 2-mercaptobenzimidazole. bio-conferences.org A wide variety of synthetic approaches for benzimidazole (B57391) derivatives have been reviewed, including the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids. semanticscholar.org
Table 3: Synthetic Approaches for Heterocyclic Amides
| Heterocycle | Synthetic Method | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Furan | Nucleophilic displacement | 3-Trichloroacetyl furan, nitrogen nucleophiles | nih.gov |
| Furan | Microwave-assisted condensation | 2-Furoic acid, furfurylamine | researchgate.net |
| Thiophene | Amide coupling | Thiophene carboxylic acid, EDC, DMAP, aniline | mdpi.com |
| Thiophene | Microwave-assisted substitution | 4-(2-chloroacetamido)thiophene-3-carboxamide, aromatic amine | nih.gov |
| Benzimidazole | Condensation | 1,2-Phenylenediamine, substituted amides, 70% HCl, heat/microwave | rsc.orgrsc.org |
| Benzimidazole | Alkylation | 2-Mercaptobenzimidazole, 2-chloroacetamide, benzyl (B1604629) chloride | bio-conferences.org |
Sulfonamide and Benzenesulfonyl Amide Derivatives
The synthesis of derivatives containing sulfonamide or benzenesulfonyl amide groups often involves the reaction of an amine with a sulfonyl chloride. These functional groups are prevalent in medicinal chemistry.
A general method for creating sulfonamides is the reaction of a primary or secondary amine with a benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. impactfactor.org This nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide and HCl, which is neutralized by the base. impactfactor.org Similarly, N-(4-sulfamoylphenyl) benzamide (B126) derivatives have been synthesized from 4-aminobenzene-1-sulfonamide and various benzoic acids using peptide coupling reagents like EDCI and HOBt. researchgate.net
A convenient acylation method has been used for the synthesis of novel N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives. mdpi.com Specifically, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-3-cyclohexylpropanamides were obtained by heating the corresponding monopotassium salt of N-(benzenesulfonyl)cyanamide with 3-cyclohexylpropanoic acid at 115 °C, yielding the final products in 70-85% yields. mdpi.com
More complex structures have also been assembled. For example, a series of 3-piperidinyl-1,3,4-oxadiazole derivatives bearing a benzenesulfonyl group and a propanamide side chain were synthesized in a multi-step process. tandfonline.com The final step involved reacting a 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazole-2-thiol with various N-substituted-3-bromopropanamides to yield the target compounds. tandfonline.com This illustrates the modular nature of these syntheses, allowing for the combination of multiple pharmacophoric fragments into a single molecule.
Table 4: Selected Sulfonamide and Benzenesulfonyl Amide Derivatives
| Compound Class | Synthetic Method | Yield | Reference |
|---|---|---|---|
| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-3-cyclohexylpropanamides | Acylation of sulfonamide salt with carboxylic acid | 70-85% | mdpi.com |
| N-(4-sulfamoylphenyl) benzamide derivatives | Peptide coupling | Not specified | researchgate.net |
| 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-n-cyclohexyl propanamide | Nucleophilic substitution on oxadiazole-thiol | 72% | tandfonline.com |
| Ethyl 4-(phenylsulfonamido) benzoate | Reaction of amine with benzenesulfonyl chloride | Not specified | impactfactor.org |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization
Spectroscopic methods are fundamental in determining the structural features of N-Cyclohexylpropanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) have provided invaluable data regarding its atomic connectivity and functional groups.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the hydrogen and carbon framework of a molecule. For this compound, these analyses reveal characteristic signals corresponding to the cyclohexyl and propanamide moieties.
In a derivative, 3-amino-N-cyclohexylpropanamide, ¹³C NMR data shows peaks at 171.8, 44.7, and 40.7 ppm. doi.org For N-Cyclohexyl-2-(4-isobutylphenyl)propanamide, the ¹³C NMR spectrum in CDCl₃ exhibits signals at δ 173.48, 140.55, 138.84, 129.54, 127.29, 47.98, 46.84, 45.01, 32.87, 32.78, 30.15, 25.50, 24.64, 24.60, 22.34, and 18.49. rsc.org The ¹H NMR spectrum of the same compound shows signals at δ 7.18 (d, J = 8.0 Hz, 2H), 7.11 (d, J = 8.1 Hz, 2H), 5.19 (d, J = 6.3 Hz, 1H), 3.81 – 3.66 (m, 1H), 3.49 (q, J = 7.2 Hz, 1H), 2.46 (d, J = 7.2 Hz, 2H), 1.91 – 1.76 (m, 3H), 1.61 – 1.53 (m, 3H), 1.50 (d, J = 7.2 Hz, 3H), 1.38 – 1.26 (m, 2H), 1.15 – 0.96 (m, 3H), and 0.90 (d, J = 6.6 Hz, 6H). rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| N-Cyclohexyl-2-(4-isobutylphenyl)propanamide | CDCl₃ | 7.18 (d, J=8.0 Hz, 2H), 7.11 (d, J=8.1 Hz, 2H), 5.19 (d, J=6.3 Hz, 1H), 3.81–3.66 (m, 1H), 3.49 (q, J=7.2 Hz, 1H), 2.46 (d, J=7.2 Hz, 2H), 1.91–1.76 (m, 3H), 1.61–1.53 (m, 3H), 1.50 (d, J=7.2 Hz, 3H), 1.38–1.26 (m, 2H), 1.15–0.96 (m, 3H), 0.90 (d, J=6.6 Hz, 6H) rsc.org |
| N-Cyclohexyl-2-phenylbutanamide | CDCl₃ | 7.35–7.23 (m, 5H), 5.27 (d, J=5.7 Hz, 1H), 3.79–3.70 (m, 1H), 3.18 (t, J=7.6 Hz, 1H), 2.24–2.13 (m, 1H), 1.92–1.84 (m, 1H), 1.81–1.72 (m, 2H), 1.65–1.54 (m, 3H), 1.39–1.25 (m, 2H), 1.16–0.94 (m, 3H), 0.89 (t, J=7.4 Hz, 3H) rsc.org |
| 2-(3-Benzoylphenyl)-N-cyclohexylpropanamide | CDCl₃ | 7.79 (d, J=7.4 Hz, 2H), 7.73 (s, 1H), 7.67 (d, J=7.6 Hz, 1H), 7.63–7.55 (m, 2H), 7.53–7.41 (m, 3H), 5.31 (d, J=7.1 Hz, 1H), 3.78–3.69 (m, 1H), 3.57 (q, J=7.1 Hz, 1H), 1.89–1.79 (m, 2H), 1.67–1.57 (m, 3H), 1.53 (d, J=7.1 Hz, 3H), 1.38–1.27 (m, 2H), 1.16–0.96 (m, 3H) rsc.org |
Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| N-Cyclohexyl-2-(4-isobutylphenyl)propanamide | CDCl₃ | 173.48, 140.55, 138.84, 129.54, 127.29, 47.98, 46.84, 45.01, 32.87, 32.78, 30.15, 25.50, 24.64, 24.60, 22.34, 18.49 rsc.org |
| 3-amino-N-cyclohexylpropanamide | CDCl₃ | 171.8, 44.7, 40.7 doi.org |
Infrared Spectroscopy (FTIR)
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound and its derivatives, characteristic vibrational bands for the amide group (N-H and C=O stretching) and the alkyl groups are observed. For instance, in 3-amino-N-cyclohexylpropanamide, FTIR analysis reveals absorption bands at 3429, 2980, and 1635 cm⁻¹. doi.org
Mass Spectrometry (EI-MS, HRMS, GC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EI-MS) of a derivative, 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide, showed a molecular ion peak at m/z 364. researchgate.net High-Resolution Mass Spectrometry (HRMS) of N-Cyclohexyl-2-(4-isobutylphenyl)propanamide calculated a mass of 288.2327 for [M+H]⁺, with the found value being 288.2336. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify this compound as a metabolic product in biological systems. frontiersin.orgfrontiersin.org
Table 3: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Technique | m/z (relative intensity, %) |
| 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide | EI-MS | 364 (M⁺, 16), 273 (36), 266 (25), 239 (29), 238 (100), 210 (54), 174 (12), 146 (29), 132 (10), 105 (9), 91 (87), 77 (13), 65 (8), 55 (13), 41 (10) researchgate.net |
| N-Cyclohexyl-2-(4-isobutylphenyl)propanamide | HRMS (ESI-TOF) | [M+H]⁺ calcd for C₁₉H₃₀NO: 288.2327; found: 288.2336 rsc.org |
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction studies have been conducted on derivatives of this compound to determine their exact molecular structures. researchgate.netresearchgate.netsibran.ru For example, the crystal structure of 2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide has been determined, providing detailed geometric parameters. researchgate.netsciexplore.ir
Chemical Reactivity, Mechanisms, and Transformation Pathways
Fundamental Amide Reactivity Studies
The chemical reactivity of N-Cyclohexylpropanamide is fundamentally governed by the propanamide functional group attached to a cyclohexane (B81311) ring. The amide group exhibits a planar structure due to resonance, which involves the delocalization of the nitrogen atom's lone pair of electrons with the carbonyl group's pi-system. This resonance stabilization renders the amide bond relatively unreactive compared to other carbonyl derivatives like esters or acid chlorides.
Despite this stability, the amide bond in this compound can undergo various chemical transformations. angenechemical.com Its structure makes it a useful synthetic intermediate, or building block, for producing more complex molecules in the pharmaceutical and agrochemical industries. angenechemical.com The primary reaction pathway for amides is hydrolysis, which involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by acid or base and typically requires harsh conditions such as high temperatures due to the stability of the amide bond. vulcanchem.comvdoc.pub Other reactions can include oxidation, as has been noted for structurally related compounds like 3-(2-chlorophenyl)-N-cyclohexylpropanamide. The cyclohexyl group, being a saturated carbocycle, is generally unreactive under standard conditions but can influence the steric accessibility of the amide group. angenechemical.com
Investigation of Nucleophilic and Electrophilic Reactivity Profiles
The reactivity profile of this compound is characterized by the dual electronic nature of the amide functional group.
Electrophilic Character: The carbonyl carbon atom in this compound is electrophilic. It is bonded to two more electronegative atoms (oxygen and nitrogen), which withdraw electron density, making the carbon electron-deficient and susceptible to attack by nucleophiles. ksu.edu.sacurlyarrows.com A nucleophilic substitution reaction typically involves the attack of a nucleophile on this electrophilic carbon, leading to the formation of a tetrahedral intermediate. byjus.com The subsequent departure of the leaving group (the amine portion, cyclohexylamine (B46788), or its protonated form) is often the rate-limiting step and is facilitated under acidic or basic conditions that can protonate the leaving group or generate a more potent nucleophile, respectively. curlyarrows.combyjus.com
Nucleophilic Character: The amide group also possesses nucleophilic sites. The carbonyl oxygen atom has two lone pairs of electrons and can act as a nucleophile, particularly in acid-catalyzed reactions where it can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. saskoer.ca While the amide nitrogen also has a lone pair, its nucleophilicity is significantly diminished due to its involvement in resonance with the adjacent carbonyl group. libretexts.org This delocalization reduces the availability of the lone pair for bonding with electrophiles.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine parameters like optimal geometry, electronic energies, and charge distributions.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational methods in computational quantum chemistry. arxiv.orgresearchgate.net The HF method approximates the complex many-electron wavefunction using a single Slater determinant, which represents the electrons as occupying a set of optimized molecular orbitals. ntnu.no While foundational, HF theory neglects a portion of the electron correlation, which is the interaction between individual electrons. osti.gov
DFT offers an alternative approach by focusing on the electron density rather than the wavefunction. ntnu.no The core principle of DFT is that the ground-state energy and all other ground-state properties are a unique functional of the electron density. aps.org In practice, the Kohn-Sham (KS) formulation of DFT maps the system of interacting electrons onto a fictitious system of non-interacting electrons, which simplifies the calculations. aps.org The exchange-correlation functional, a key component of DFT, aims to account for the quantum mechanical effects, including the electron correlation that HF largely omits. osti.gov The choice of functional is critical, with numerous variations developed to improve accuracy for different molecular systems and properties. osti.gov
For N-Cyclohexylpropanamide, these methods would be used to perform geometry optimization, finding the lowest energy conformation of the molecule. This optimized structure is the basis for all further calculations, such as vibrational frequency analysis and molecular orbital energetics.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap is associated with high chemical reactivity and low kinetic stability, indicating that the molecule can be easily excited. researchgate.net DFT and HF methods are commonly used to calculate the energies of these frontier orbitals. ossila.com
For this compound, an FMO analysis would reveal the regions of the molecule most likely to participate in chemical reactions. The HOMO is typically localized on the electron-rich parts of the molecule, such as the amide group, while the LUMO distribution would indicate sites susceptible to nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and electronic excitability.
Table 1: Conceptual Frontier Molecular Orbital Properties This table illustrates the type of data obtained from an FMO analysis. Specific values for this compound require a dedicated computational study.
| Parameter | Description | Implication for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A larger gap suggests higher stability and lower reactivity. |
The Molecular Electrostatic Potential (MESP) is a real physical property that provides a visual representation of the charge distribution within a molecule. researchgate.netlibretexts.org It is calculated as the force exerted on a positive test charge (a proton) at various points in the space surrounding the molecule. skku.edu This creates a 3D map where different colors are used to represent regions of varying electrostatic potential.
Typically, regions of negative potential (colored red) are electron-rich and are associated with lone pairs or pi-systems, indicating sites favorable for electrophilic attack. researchgate.netskku.edu Conversely, regions of positive potential (colored blue) are electron-poor, usually around hydrogen atoms bonded to electronegative atoms, and represent sites for nucleophilic attack. libretexts.org MESP analysis is therefore a powerful tool for predicting and interpreting a molecule's reactivity and intermolecular interaction sites. researchgate.net
For this compound, an MESP analysis would highlight the electronegative oxygen atom of the carbonyl group as a region of strong negative potential, making it a primary site for hydrogen bonding. The hydrogen atom attached to the amide nitrogen would show a positive potential. This analysis provides a clear picture of how the molecule would interact with other polar molecules or biological receptors.
Quantum chemical calculations, particularly using DFT, are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes.
These predicted frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to the corresponding molecular motions (e.g., C=O stretch, N-H bend, C-H stretch). This correlation between theoretical and experimental data provides a high degree of confidence in the structural characterization of the compound. For this compound, such calculations would provide a detailed vibrational assignment, helping to interpret its experimental IR and Raman spectra.
Molecular Modeling and Docking Simulations
While quantum calculations reveal the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to study how a molecule interacts with a larger system, such as a biological macromolecule.
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a protein's active site. acs.org The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. nih.gov The resulting binding affinity, often expressed in kcal/mol, is a theoretical estimation of the strength of the protein-ligand interaction. nih.gov These studies are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. plos.org
While specific docking studies for the parent this compound are not available in the reviewed literature, a detailed study was conducted on a derivative, 2-(3-benzoylphenyl)-N-cyclohexylpropanamide , against the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3Q7D). ashdin.com This study serves as an excellent example of the insights gained from such simulations. The compound was found to interact strongly within the active site of the protein. ashdin.comashdin.com
In one reported docking pose, the compound exhibited a binding affinity of -9.932 kcal/mol. ashdin.comashdin.com This strong interaction was stabilized by hydrogen bonds with the amino acid residues Cys-41, Cys-47, and Asn-39. ashdin.com Additionally, an amide-pi stacked interaction was observed with Val-155. ashdin.com In another analysis, a similar derivative, identified as compound 7, showed a binding affinity of -8.293 kcal/mol, forming a hydrogen bond with Tyr-115 and further pi-sigma and pi-alkyl interactions with residues like Val-89, Val-116, and Leu-93. ashdin.comresearchgate.net These interactions demonstrate how the this compound scaffold can be oriented within a protein active site to achieve significant binding.
Table 2: Example Molecular Docking Interactions for a Derivative, 2-(3-benzoylphenyl)-N-cyclohexylpropanamide, with COX-2 (PDB: 3Q7D) This data is for a derivative and illustrates the application of molecular docking.
| Parameter | Finding | Source(s) |
| Protein Target | Cyclooxygenase-2 (COX-2) | ashdin.comashdin.com |
| PDB ID | 3Q7D | ashdin.com |
| Binding Affinity | -9.932 kcal/mol | ashdin.comashdin.com |
| Hydrogen Bonds | Cys-41, Cys-47, Asn-39 | ashdin.com |
| Other Interactions | Amide-pi stacking with Val-155 | ashdin.com |
| Alternative Binding Affinity | -8.293 kcal/mol | ashdin.comresearchgate.net |
| Alternative H-Bonds | Tyr-115 | researchgate.net |
| Alternative Other Interactions | Pi-sigma with Val-89, Val-116; Pi-alkyl with Leu-93 | researchgate.net |
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotations around single bonds. For this compound, the key areas of conformational flexibility are the rotation around the C-N amide bond and the conformation of the cyclohexyl ring.
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies are computational methods used to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For this compound derivatives, these studies have been crucial in identifying potential therapeutic targets and optimizing interactions.
One notable study investigated a series of ketoprofen (B1673614) amides, including 2-(3-benzoylphenyl)-N-cyclohexylpropanamide, for their potential as anti-cancer agents by targeting the cyclooxygenase-2 (COX-2) enzyme. ashdin.com Molecular docking simulations, a key in silico technique, were used to predict the binding mode and affinity of this compound within the active site of the COX-2 protein (PDB ID: 3Q7D). ashdin.comashdin.com
The results indicated a strong binding affinity, suggesting potent inhibitory potential. ashdin.com The this compound derivative formed specific, stabilizing interactions with key amino acid residues in the enzyme's active site. ashdin.com
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | COX-2 (PDB: 3Q7D) | -9.932 | Cys-41, Cys-47, Asn-39, Val-155 | Hydrogen Bonds, Amide-Pi Stacked |
These in silico findings highlight the importance of the this compound moiety for achieving high-affinity binding to the COX-2 target. ashdin.com Further research has also pointed towards SAR studies of this compound derivatives as potential 15-lipoxygenase (15-LOX) inhibitors. semanticscholar.org
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in computational drug discovery. drugdiscoverytoday.com These in silico predictions help to assess the drug-likeness of a compound and identify potential liabilities early in the development process. nih.gov Various computational tools, such as the SwissADME web server and ADMET Predictor software, are used to estimate these properties based on molecular structure. ashdin.comsimulations-plus.com
For the derivative 2-(3-benzoylphenyl)-N-cyclohexylpropanamide, in silico ADMET predictions have been performed to evaluate its pharmacokinetic and safety profile. ashdin.comashdin.com The analysis provides insights into its potential behavior within a biological system. ashdin.com Key predicted properties include good oral bioavailability and a favorable safety profile. ashdin.comashdin.com
Factors influencing drug absorption include lipophilicity and solubility. optibrium.com The predicted skin permeability parameter (QPlogKp) for the this compound derivative was found to be within the acceptable range for 95% of known drugs, which is an important consideration for topical applications. ashdin.com Metabolism, primarily carried out by Cytochrome P450 (CYP450) enzymes, is a key determinant of a drug's half-life and potential for drug-drug interactions. optibrium.com Toxicity predictions assess the risk of adverse effects, such as carcinogenicity or hERG inhibition, the latter being linked to cardiac issues. optibrium.combiotechnologia-journal.org
| Property | Predicted Outcome | Significance |
|---|---|---|
| Bioavailability Score | 0.55 | Indicates a 55% probability of good oral bioavailability in rats. ashdin.com |
| Toxicity | Predicted to be non-hazardous and non-carcinogenic. ashdin.com | Suggests a favorable preliminary safety profile. ashdin.com |
| Skin Permeability (QPlogKp) | Within the normal range for known drugs. ashdin.com | Suggests potential for transdermal absorption. ashdin.com |
| Drug-Likeness | Adheres to all regulations evaluated. ashdin.com | Compound possesses physicochemical properties common in oral drugs. |
These computational predictions suggest that this compound-based structures can possess desirable ADMET characteristics, warranting further experimental investigation. ashdin.comashdin.com
Biological Activities and Potential Biomedical Applications
Antimicrobial Properties
Derivatives of N-Cyclohexylpropanamide have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microbes, including bacteria and fungi.
Antibacterial Efficacy
Studies have explored the antibacterial potential of various N-substituted propanamide derivatives. While the core this compound structure is a starting point, modifications to the molecule significantly influence its activity. For instance, research into a series of N-substituted-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides showed that antibacterial activity varied with the N-substituent. In this series, the N-cyclohexyl derivative did not show the strongest antibacterial effects against the tested strains of Bacillus subtilis and Escherichia coli when compared to other derivatives in the same study.
Antifungal Activity
The antifungal properties of this compound derivatives have been noted in several studies. A specific derivative, N-cyclohexyl-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide, demonstrated potent activity against the fungus Aspergillus niger. Its efficacy was comparable to the standard antifungal drug fluconazole.
In another study, N-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylpropanamide was assessed for its fungicidal properties against several species of the plant pathogenic fungus Colletotrichum. The results indicated that this particular derivative possessed only mild antifungal activity. nsf.govd-nb.info
Antifungal Activity of this compound Derivatives
| Compound | Fungal Species | Activity | Reference |
|---|---|---|---|
| N-cyclohexyl-2-({5-[(1E,3E)-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide | Aspergillus niger | Strong inhibition (18 mm zone of inhibition) | researchgate.net |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylpropanamide | Colletotrichum species | Mild antifungal activity | nsf.govd-nb.info |
Quorum Sensing Modulation and Biocontrol Applications
This compound has been identified as a key molecule in the process of quorum quenching, which is the disruption of bacterial cell-to-cell communication, known as quorum sensing (QS). This process holds significant potential for controlling bacterial infections without traditional antibiotics.
N-Acyl Homoserine Lactone (AHL) Degradation by Microorganisms
Many Gram-negative bacteria use N-Acyl Homoserine Lactones (AHLs) as signaling molecules to coordinate virulence and biofilm formation. frontiersin.org A promising strategy to combat these pathogens is "quorum quenching," which involves degrading these AHL signals. frontiersin.orgnih.gov Several bacterial strains have been identified that can efficiently degrade AHLs, thereby reducing the pathogenicity of infectious bacteria. frontiersin.orgmdpi.com For example, Pseudomonas nitroreducens strain W-7, isolated from activated sludge, can completely degrade N-(3-oxododecanoyl)-l-homoserine lactone (OdDHL) within 48 hours. frontiersin.orgnih.gov This strain and others, like Acinetobacter sp. XN-10 and Ochrobactrum intermedium D-2, have demonstrated the ability to degrade a wide range of AHLs, making them potential biocontrol agents against plant and animal pathogens. frontiersin.orgmdpi.comgrafiati.comresearcher.life
Role of this compound as a Metabolic Intermediate in AHL Biodegradation
During the breakdown of AHLs by these quorum-quenching bacteria, this compound has been identified as a primary intermediate metabolite. frontiersin.orgnih.govmdpi.com Using gas chromatography-mass spectrometry (GC-MS), researchers have elucidated the metabolic pathways. frontiersin.orgmdpi.com In Pseudomonas nitroreducens W-7, it is proposed that the AHL molecule is first hydrolyzed, eventually leading to the formation of this compound, which is then further metabolized. researchgate.net Similarly, in Acinetobacter sp. XN-10, the degradation of AHLs involves the formation of N-hexanoyl-L-homoserine, which is then broken down into N-cyclohexyl-propanamide and another compound. mdpi.com The identification of this compound as a transient intermediate confirms its central role in these novel biodegradation pathways. mdpi.comnih.gov
This compound in AHL Biodegradation
| Quorum-Quenching Microorganism | AHL Degraded | Identified Intermediate | Reference |
|---|---|---|---|
| Pseudomonas nitroreducens W-7 | N-(3-oxododecanoyl)-l-homoserine lactone (OdDHL) and others | This compound | frontiersin.orgnih.govresearchgate.net |
| Acinetobacter sp. XN-10 | N-(3-oxohexanoyl)-L-homoserine lactone (OHHL) and others | This compound | mdpi.comnih.govresearchgate.net |
| Ochrobactrum intermedium D-2 | Various AHLs | This compound | researcher.life |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their ability to inhibit specific enzymes implicated in human diseases.
One area of focus is the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease. nih.goved.ac.uk In silico docking studies and crystallographic analysis have been used to understand how this compound-containing ligands bind to the active site of BACE1. nih.goved.ac.uk For example, the crystal structure of 3-(2-amino-6-o-tolylquinolin-3-yl)-N-cyclohexylpropanamide in a complex with BACE1 has been reported, showing that the cyclohexyl group targets a specific pocket (P1′) of the enzyme. nih.gov These structural insights are valuable for the rational design of more potent and selective BACE1 inhibitors.
Additionally, this compound derivatives have been screened for inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes. semanticscholar.org The development of inhibitors for enzymes like 15-LOX is a target for new anti-inflammatory therapies. nih.govnih.gov
Cyclooxygenase-2 (COX-2) Inhibition
Derivatives of this compound have been explored for their potential as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). The enzyme COX-2 is a key mediator in the inflammatory pathway, and its selective inhibition is a target for anti-inflammatory drugs.
In a computational study, a series of ketoprofen (B1673614) amides were evaluated for their anti-cancer potential by targeting COX-2. frontiersin.org Among the compounds studied was 2-(3-benzoylphenyl)-N-cyclohexylpropanamide . ashdin.comresearchgate.net Molecular docking simulations were used to predict the binding affinity of this compound to the active site of the COX-2 enzyme (PDB ID: 3Q7D). The study found that 2-(3-benzoylphenyl)-N-cyclohexylpropanamide exhibited a strong binding affinity, forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as Tyr-115. ashdin.comresearchgate.net
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | COX-2 (3Q7D) | -9.932 | Cys-41, Cys-47, Asn-39 researchgate.net |
| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | COX-2 (3Q7D) | -8.293 | Tyr-115 ashdin.com |
Note: Different binding affinities reported in separate studies may result from variations in docking software and parameters.
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. tandfonline.comresearchgate.net A series of novel N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and evaluated for their AChE inhibitory activity. mdpi.comswu.ac.th These complex structures, which contain a propanamide moiety, were designed as potential drug candidates for Alzheimer's disease. mdpi.comswu.ac.th The synthesized compounds were screened for their ability to inhibit the AChE enzyme, and several showed notable activity. mdpi.com
Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are involved in various cellular processes, including the regulation of the Wnt signaling pathway. ashdin.comnih.gov The inhibition of tankyrases is a promising therapeutic strategy for certain types of cancer. ashdin.com A potent and selective tankyrase inhibitor, known as Tankyrase Inhibitor 22 (TNKSi22) , is a derivative of this compound. ashdin.comresearchgate.netnih.gov This compound, chemically named 3-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1r,4r)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexyl)propanamide , has demonstrated high potency in enzymatic assays. ashdin.comnih.govnih.gov
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) |
|---|---|---|---|
| Tankyrase Inhibitor 22 | Tankyrase | 0.1 nM ashdin.comnih.govnih.gov | 3.7 nM nih.govnih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. wipo.intnih.gov It catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. wipo.int The inhibition of IDO1 is a significant area of research in cancer immunotherapy. A potent and selective IDO1 inhibitor, (R)−N-(4-chlorophenyl)-2-((1S,4S)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide (also known as BMS-986205 or Linrodostat), has been developed. wipo.intuin-malang.ac.idbohrium.com This compound, which features the this compound core, is being investigated for the treatment of cancer and other diseases. wipo.intnih.gov It has shown a cellular IC50 of 0.5 nM. nih.gov
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that is a promising target for treating various central nervous system (CNS) disorders. Negative allosteric modulators (NAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate. The development of mGluR5 NAMs is an active area of medicinal chemistry. In silico studies have explored the structural features of aryl benzamide (B126) series molecules as mGluR5 NAMs. nih.govwipo.int These studies help to understand the binding modes and structural requirements for these compounds to act as NAMs, stabilizing the receptor in an inactive state. nih.govwipo.int While specific this compound compounds were not the primary focus of all available studies, the broader class of aryl amides, to which it belongs, is central to the design of mGluR5 NAMs. bohrium.com
Receptor-Mediated Biological Responses
The interaction of this compound derivatives with specific cell surface receptors can trigger distinct biological signaling pathways.
Toll-Like Receptor 4 (TLR4) Ligand Interactions
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, initiating an inflammatory response. The modulation of TLR4 activity is a target for developing vaccine adjuvants and treatments for inflammatory diseases. In a study focused on discovering novel TLR4 ligands, a series of compounds were synthesized and evaluated for their ability to activate the receptor. Within this work, 3-Amino-N-cyclohexylpropanamide was synthesized as part of the structure-activity relationship exploration of pyrimido[5,4-b]indoles as selective TLR4 ligands. This demonstrates that the this compound scaffold can be incorporated into molecules designed to interact with TLR4.
Low-Density Lipoprotein (LDL) Receptor Upregulation
The regulation of low-density lipoprotein (LDL) receptor expression is a critical mechanism for controlling plasma cholesterol levels. nih.gov Upregulation of these receptors helps clear cholesterol from the bloodstream, a key strategy in managing hypercholesterolemia. nih.govsigmaaldrich.com The primary mechanism for this regulation involves Sterol Regulating Element Binding Proteins (SREBPs), which activate the transcription of the LDL receptor gene when cellular cholesterol levels are low. sigmaaldrich.com
While direct studies on this compound are scarce, research into its derivatives has shown potential in this area. For instance, the derivative N-(3-amino-4-fluorophenyl)-3-cyclohexylpropanamide has been noted to stimulate LDL receptor expression through a novel mechanism, highlighting the potential of the this compound scaffold in developing new cholesterol-lowering agents. molaid.com
Broader Therapeutic Potential and Pharmacological Profiles
The this compound core structure is a feature in a variety of compounds explored for diverse therapeutic purposes, from fighting cancer to treating neurological disorders and infectious diseases.
The this compound moiety is integral to several classes of compounds investigated for their anti-cancer properties. Research has primarily focused on derivatives where this core is combined with other pharmacologically active groups.
One notable example involves benzoxaborole derivatives. In a study focused on developing new anti-cancer agents, researchers synthesized a series of 7-propanamide benzoxaboroles. acs.org While the simple aliphatic chain derivative, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-cyclohexylpropanamide, did not show inhibitory activity on cancer cell proliferation, modifications to other parts of the molecule led to the discovery of potent anti-cancer compounds. acs.org This work identified compounds with significant efficacy against ovarian cancer cells in both in vitro and in vivo models, suggesting that the broader benzoxaborole-propanamide structure holds therapeutic potential. acs.org
Similarly, ketoprofen amides incorporating the this compound structure have been evaluated. An in silico study investigated the anti-cancer potential of 2-(3-benzoylphenyl)-N-cyclohexylpropanamide by assessing its ability to dock with and inhibit cyclooxygenase-2 (COX-2), an enzyme overexpressed in many epithelial cancers. ashdin.com Such non-steroidal anti-inflammatory drug (NSAID) derivatives are of interest for their potential anti-proliferative effects. ashdin.com Other related structures, like oxadiazole derivatives containing an this compound moiety, have also been flagged for their potential anti-cancer activities based on their chemical features. ontosight.aiontosight.ai
Table 1: this compound Derivatives in Anti-Cancer Research
| Derivative Class | Specific Compound Example | Research Focus | Key Findings | Citations |
| Benzoxaboroles | 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-cyclohexylpropanamide | Synthesis and evaluation for anti-cancer activity. | This specific derivative was inactive, but other modifications led to potent compounds against ovarian cancer. | acs.org |
| Ketoprofen Amides | 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | In silico docking study against COX-2. | Investigated for potential anti-proliferative effects related to COX-2 inhibition. | ashdin.com |
| Oxadiazole Derivatives | N-cyclohexyl 3-[3-(3-ethoxy 4-methoxyphenyl)-1,2,4-oxadiazol 5-yl]propanamide | General biological activity screening. | The oxadiazole class is known for potential anti-cancer properties, suggesting this compound as a candidate for further study. | ontosight.ai |
The this compound scaffold also appears in compounds designed to target the central nervous system. Research in this domain suggests potential applications in treating neuropsychiatric and neurological conditions, although direct studies on the parent compound are not prominent.
In the context of Alzheimer's disease, research often focuses on complex pathological mechanisms, including the accumulation of amyloid-β plaques and neurofibrillary tangles. nih.govfrontiersin.org Therapeutic strategies sometimes involve modulating neurotransmitter systems or other cellular pathways. tjpr.org While this compound itself is not a primary focus, its derivatives have been explored. For example, inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1) are being investigated for their therapeutic value in cancer and have also been proposed for potential use in neurological or neuropsychiatric disorders like depression. google.comnewdrugapprovals.org One such potent IDO1 inhibitor developed is (2R)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]propanamide, which contains the characteristic cyclohexylpropanamide structure. newdrugapprovals.org
The anxiolytic potential of related compounds has also been noted. MCH receptor antagonists, which include complex quinazoline (B50416) derivatives, have demonstrated antidepressant and anxiolytic properties in preclinical models. google.com The structural elements of this compound can be found within some of the broader chemical classes investigated for anxiety and other CNS disorders, suggesting its utility as a building block in medicinal chemistry. researchgate.net
A significant area of research involving this compound is in the field of infectious diseases, specifically in combating bacterial virulence through a process known as quorum quenching. Many Gram-negative bacteria use N-acyl homoserine lactones (AHLs) as signaling molecules in a communication system called quorum sensing (QS) to coordinate the expression of virulence factors. explorationpub.com Disrupting this signaling can render pathogens less harmful.
Several studies have identified this compound as a key intermediate metabolite produced during the enzymatic degradation of AHLs by certain bacteria. This process effectively "quenches" the QS signal, thereby attenuating the pathogen's virulence.
For example:
The bacterium Pseudomonas nitroreducens strain W-7 was found to efficiently degrade various AHLs, with gas chromatography-mass spectrometry (GC-MS) identifying N-cyclohexyl-propanamide as a primary intermediate metabolite. This activity was shown to reduce the soft rot disease caused by the plant pathogen Dickeya zeae.
Similarly, Acinetobacter sp. strain XN-10 was shown to degrade multiple AHLs, again producing N-cyclohexyl-propanamide as an intermediate. This quorum-quenching capability significantly attenuated the pathogenicity of Pectobacterium carotovorum subsp. carotovorum.
The bacterial isolate Ochrobactrum intermedium D-2 also demonstrated effective degradation of AHLs into intermediates including N-cyclohexyl-propanamide, reducing disease severity caused by Pectobacterium carotovorum subsp. carotovorum on various host plants. explorationpub.com
These findings underscore the role of this compound as a biomarker and product of a natural anti-virulence mechanism, opening avenues for developing novel strategies to control bacterial infections.
Table 2: this compound in Bacterial Virulence Attenuation
| Quorum Quenching Bacterium | Pathogen Targeted | AHLs Degraded | Role of this compound | Citations |
| Pseudomonas nitroreducens W-7 | Dickeya zeae EC1 | OdDHL, OHHL, OOHL, HHL | Main intermediate metabolite identified during AHL degradation. | |
| Acinetobacter sp. XN-10 | Pectobacterium carotovorum subsp. carotovorum | OHHL, C6HSL, 3OC12HSL, 3OC8HSL | Identified as a main intermediate metabolite via GC-MS analysis. | |
| Ochrobactrum intermedium D-2 | Pectobacterium carotovorum subsp. carotovorum | C6HSL, 3OC6HSL, 3OC8HSL, 3OC12HSL | Identified as a main intermediate degradation product. | explorationpub.com |
Environmental Fate, Biotransformation, and Ecotoxicological Implications
Environmental Persistence and Degradation Pathways
N-Cyclohexylpropanamide is characterized as a transient intermediate metabolite, indicating low environmental persistence. mdpi.comnih.gov Studies on the microbial degradation of AHLs show that this compound, once formed, is further broken down. mdpi.com Research involving the bacterium Acinetobacter sp. strain XN-10 demonstrated that all intermediate metabolites, including this compound, were transitory and disappeared by the end of the experiment, with no persistent products accumulating. mdpi.comresearchgate.net
The degradation pathway leading to and from this compound begins with the hydrolysis of the ester ring of an AHL, such as N-hexanoyl-L-homoserine lactone (C6HSL), to form N-hexanoyl-L-homoserine. mdpi.comfrontiersin.org This intermediate is then subject to further degradation, in some cases involving dehydroxylation, which yields this compound. mdpi.com The degradation of this compound proceeds through the breaking of its peptide and ester bonds, eventually leading to simpler molecules like carbon dioxide and water. mdpi.comfrontiersin.org This multi-step degradation process highlights the compound's non-persistent nature in the environment. nih.gov
Microbial Biotransformation and Metabolite Identification
This compound has been identified as a key metabolite in the microbial biotransformation of AHLs. This process is a form of quorum quenching, where bacteria interfere with the signaling of other bacteria. Several bacterial strains isolated from environments like activated sludge and agricultural soil have demonstrated the ability to carry out this transformation. mdpi.comnih.govnih.gov
The identification of this compound as a metabolite is consistently achieved using gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.govnih.govresearcher.life This analytical technique allows for the separation and identification of the chemical components in a sample, confirming the structure of the biotransformation product.
Below is a table summarizing the microbial strains identified in research that produce this compound as a metabolite.
| Microbial Strain | Source of Isolation | Precursor Compound Degraded | Analytical Method | Reference |
| Acinetobacter sp. strain XN-10 | Agricultural Contaminated Soil | N-(3-oxohexanoyl)-L-homoserine lactone (OHHL), N-hexanoyl-L-homoserine lactone (C6HSL), and others | GC-MS | mdpi.comresearchgate.net |
| Pseudomonas nitroreducens W-7 | Activated Sludge | N-(3-oxododecanoyl)-l-homoserine lactone (OdDHL) and other AHLs | GC-MS | nih.gov |
| Ochrobactrum intermedium D-2 | Not Specified | N-hexanoyl-L-homoserine lactone (C6HSL) and other AHLs | GC-MS | nih.govresearcher.life |
Formation of Transformation Products and Their Environmental Relevance
The formation of this compound is a direct result of the degradation of AHLs by certain microorganisms. mdpi.comnih.govnih.gov In studies with Pseudomonas nitroreducens W-7 and Acinetobacter sp. XN-10, this compound was identified as a principal intermediate transformation product. mdpi.comnih.gov The proposed pathway involves the initial hydrolysis of the AHL molecule, followed by further enzymatic degradation of the resulting N-acyl-homoserine, which leads to the formation of this compound. mdpi.comnih.govfrontiersin.org
The environmental relevance of this transformation is significant, particularly in the context of controlling plant diseases. The degradation of AHLs, which produces this compound as an intermediate, is a mechanism of "quorum quenching." mdpi.comfrontiersin.orgnih.govnih.gov Quorum sensing is a system of communication used by pathogenic bacteria to coordinate the expression of virulence factors. By degrading the AHL signaling molecules, quorum-quenching bacteria like Acinetobacter sp. XN-10 can disrupt this communication, thereby attenuating the pathogenicity of plant pathogens such as Pectobacterium carotovorum subsp. carotovorum, which causes soft rot in various vegetables. mdpi.comresearchgate.netresearcher.life Therefore, the formation of this compound is part of a natural biocontrol process that can reduce the severity of bacterial infections in plants. mdpi.comnih.gov
Ecotoxicological Assessments and Risk Profiling of this compound and its Metabolites
Based on the reviewed scientific literature, there is no specific ecotoxicological data available for this compound. While general frameworks and guidelines for the environmental risk assessment of chemicals are well-established, dedicated studies to determine the acute or chronic toxicity of this compound on aquatic or terrestrial organisms have not been reported in the searched sources. roche.comeuropa.eumdpi.comnih.gov
Consequently, a formal risk profiling for this compound cannot be conducted. The characterization of the compound as a transient and non-persistent intermediate in microbial degradation pathways suggests that its environmental exposure and associated risks are likely to be low. mdpi.com However, without empirical ecotoxicity data, such as LC50 (median lethal concentration) or NOEC (no-observed-effect concentration) values for relevant environmental species, a quantitative risk assessment is not possible.
Q & A
Q. What are the common synthetic routes for N-Cyclohexylpropanamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Copper-catalyzed alkylation under mild conditions (room temperature) is a key method for synthesizing this compound derivatives. For example, photoinduced copper catalysis enables coupling with unactivated secondary alkyl halides, as demonstrated in the synthesis of 3-[(1S)-2-(4,4,4-trifluoro-1-butyldimethylsilyl)oxy]-N-cyclohexylpropanamide . Reaction optimization involves adjusting solvent polarity, catalyst loading, and irradiation time to improve yields.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory safety measures include wearing nitrile gloves, ANSI-approved goggles, and lab coats to prevent skin/eye contact. Handling should occur in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services, as specified in safety protocols for structurally similar amides .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : High-resolution NMR (¹H/¹³C) and IR spectroscopy are primary tools. For instance, ¹H NMR can distinguish between equatorial and axial conformers of the cyclohexyl group (δ 1.2–1.8 ppm). X-ray crystallography provides definitive structural confirmation, as seen in the single-crystal analysis of N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (R factor = 0.048) .
Q. How should researchers design a scalable synthesis protocol for this compound?
- Methodological Answer : Scalability requires minimizing hazardous intermediates (e.g., alkyl halides) and selecting thermally stable catalysts. Batch reactors with controlled temperature (±2°C) and inert atmospheres (N₂/Ar) are recommended. Reaction progress should be monitored via TLC or in-line FTIR to ensure reproducibility .
Q. What are the best practices for waste management involving this compound?
- Methodological Answer : Solid/liquid waste must be stored in labeled, airtight containers. Neutralization with dilute HCl (for basic byproducts) or NaHCO₃ (for acidic residues) is advised before disposal. Collaborate with certified waste management firms to comply with EPA and OSHA regulations .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction identifies bond angles (e.g., C3—C7—C8—C9 = 153.35°) and torsion angles critical for conformational analysis. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can be resolved by refining occupancy ratios for disordered atoms .
Q. What strategies address contradictory spectral data during characterization of novel analogs?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with databases like NIST Chemistry WebBook. For example, IR peaks at 1650–1700 cm⁻¹ (amide I band) should align with computed vibrational modes. Discrepancies may arise from solvent effects or polymorphic forms, requiring recrystallization in alternative solvents .
Q. How do substituents on the cyclohexyl ring influence physicochemical properties?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) increase amide resonance stabilization, raising melting points by 20–30°C. Hydrophobic substituents (e.g., -CH₂CH₃) enhance logP values, as shown in analogs like N-Cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide. Quantitative Structure-Property Relationship (QSPR) models can predict solubility and bioavailability .
Q. What role do computational methods play in predicting reactivity for nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers via Fukui indices. Molecular dynamics simulations (e.g., AMBER) model solvent effects on transition states, aiding in predicting regioselectivity for alkylation or acylation reactions .
Q. How can SAR studies optimize biological activity in this compound derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., aryl, heterocyclic) and correlation with bioassay data (IC₅₀ values) reveal key pharmacophores. For instance, introducing a p-tolyl group in N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide enhances binding to kinase targets. Free-Wilson analysis or 3D-QSAR (CoMFA) models guide further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
